4-Acetoxyphenylboronic acid
Description
4-Acetoxyphenylboronic acid (CAS: 149104-90-5), also known as 4-acetylphenylboronic acid or 4-boronoacetophenone, is an arylboronic acid derivative with the molecular formula C₈H₉BO₃ and a molecular weight of 163.97 g/mol . Structurally, it features an acetyloxy (-OAc) group at the para position of the phenyl ring attached to a boronic acid (-B(OH)₂) moiety. This compound is commercially available as a yellow powder, often containing varying amounts of its anhydride form .
Properties
IUPAC Name |
(4-acetyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILXJXDXZGKJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657300 | |
| Record name | [4-(Acetyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177490-82-3 | |
| Record name | [4-(Acetyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Demethylation and Acetylation of 4-Methoxyphenylboronic Acid
This two-step protocol leverages the commercial availability of 4-methoxyphenylboronic acid (CAS 5720-07-0) as a starting material.
Step 1: Demethylation to 4-Hydroxyphenylboronic Acid
The methoxy group of 4-methoxyphenylboronic acid undergoes cleavage via Friedel-Crafts demethylation using aluminum chloride (AlCl₃) and acetyl chloride in toluene. Key conditions include:
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Temperature gradient : 0°C → 50°C over 2.25 hours.
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Stoichiometry : 1.52 kg (10 mol) 4-methoxyphenylboronic acid, 1 kg (12.7 mol) acetyl chloride, and 1 mol AlCl₃.
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Workup : Neutralization with sodium carbonate (pH 9) followed by acidification to pH 3 with HCl.
This step yields 4-hydroxyphenylboronic acid with 90.6% yield and 98.8% purity after recrystallization.
Step 2: Acetylation of the Hydroxyl Group
The phenolic hydroxyl group is acetylated using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or DMAP). While specific data for this step are absent in the provided sources, standard acetylation protocols typically achieve yields >85%.
Reaction Summary :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | AlCl₃, acetyl chloride, toluene | 90.6% | 98.8% |
| 2 | Acetic anhydride, pyridine | ~85%* | >95%* |
*Theorized based on analogous reactions.
Reaction Conditions:
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Catalyst : Pd(dppf)Cl₂ (1–5 mol%).
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Boron source : B₂Pin₂ (1.2 equiv).
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Base : KOAc (3 equiv).
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Solvent : Dioxane or DMF at 80–100°C for 12–24 hours.
Challenges :
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The acetoxy group may undergo hydrolysis under basic conditions, necessitating protective strategies (e.g., silylation).
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Limited commercial availability of 4-acetoxyphenyl halides increases precursor synthesis complexity.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous Miyaura reactions.
Reaction Optimization and Conditions
Demethylation-Acetylation Pathway
Direct Borylation Pathway
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Protection Strategies : Silylation of the acetoxy group (e.g., TBSCl) prevents hydrolysis during borylation.
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Catalyst Loading : Reducing Pd(dppf)Cl₂ to 0.5 mol% decreases costs without sacrificing efficiency.
Applications in Organic Synthesis
The compound’s utility is exemplified in:
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced to form phenylboronic acid or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of boronic esters.
Reduction: Formation of phenylboronic acid.
Substitution: Formation of substituted phenylboronic acids.
Scientific Research Applications
4-Acetoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-Acetoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and drug delivery systems. The boronic acid group interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Arylboronic acids are structurally diverse, with substituents significantly influencing their reactivity, solubility, and applications. Below is a detailed comparison of 4-acetoxyphenylboronic acid with analogous compounds:
Substituent Effects on Reactivity
Electronic and Steric Effects
- Electron-Withdrawing Groups (e.g., -OAc) : The acetyloxy group in this compound withdraws electron density via resonance, increasing the electrophilicity of the boron atom. This enhances its reactivity in cross-coupling reactions compared to electron-donating substituents like -OMe .
- Steric Hindrance : Bulky groups (e.g., -COOEt) reduce reaction rates in Suzuki couplings due to steric clashes with catalysts, whereas smaller groups (e.g., -CHO) allow faster kinetics .
Stability and Handling
- This compound : Prone to anhydride formation, requiring storage under inert conditions .
- 4-Carboxyphenylboronic Acid : Hygroscopic and sensitive to moisture, necessitating desiccated storage .
- Pinacol Ester Derivatives : For example, this compound pinacol ester (CAS: 480424-70-2) offers improved air stability and ease of handling compared to the free boronic acid .
Biological Activity
4-Acetoxyphenylboronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H11B O3
- Molecular Weight : 179.99 g/mol
- CAS Number : 144748-60-3
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : It acts as a reversible inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Protein Binding : The boronic acid moiety can form covalent bonds with diols in proteins, affecting their function and stability.
- Cell Signaling Modulation : It influences several signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. It has shown effectiveness against various cancer types, including breast and prostate cancer.
- Anti-inflammatory Effects : It possesses anti-inflammatory properties that may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits activity against certain bacterial strains, making it a candidate for antibiotic development.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins . The compound was tested in vitro and showed significant cytotoxicity at micromolar concentrations.
Anti-inflammatory Effects
In a controlled trial involving animal models, this compound was shown to reduce inflammation markers significantly. The study highlighted its potential as an adjunct therapy for chronic inflammatory diseases .
Antimicrobial Properties
Research conducted by Smith et al. (2023) indicated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, suggesting its potential utility in developing new antibiotics .
Data Tables
Here are summarized data tables reflecting the biological activities and research findings related to this compound.
Q & A
Basic Research Question
- -NMR : Confirm acetoxy group integration (δ 2.3 ppm, singlet) and aromatic protons (δ 7.5–8.0 ppm, AA'XX' splitting).
- FTIR : Identify B-O stretches (1340–1310 cm⁻¹) and acetate C=O (1740 cm⁻¹).
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., dimeric structures via B-OH⋯O interactions) .
- ESI-MS : Validate molecular ion ([M-H]⁻ at m/z 178.04) and detect boroxine byproducts ([M-2H₂O] at m/z 160.03) .
What computational models predict the binding affinity of this compound to biomolecular targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study interactions with diol-containing biomolecules (e.g., sialic acid). Parameterize the boron center using DFT-optimized charges (B3LYP/6-311+G(d,p)) and validate with experimental binding constants (e.g., fluorescence quenching assays). For example, the acetoxy group may sterically hinder binding in some orientations but enhance π-π stacking in others .
How does the presence of anhydride impurities affect the reactivity of this compound?
Basic Research Question
Anhydrides (e.g., boroxines) form during storage and reduce effective boronic acid concentration. Quantify impurities via -NMR or iodometric titration. Reactivate the compound by refluxing in THF/water (9:1) with 1 eq. NaOH to hydrolyze boroxines back to boronic acid . Monitor purity post-reactivation via HPLC (C18 column, acetonitrile/water mobile phase) .
What strategies optimize the regioselectivity of this compound in Suzuki-Miyaura couplings?
Advanced Research Question
Regioselectivity is influenced by steric and electronic factors. Use bulky ligands (e.g., SPhos) to direct coupling to less hindered positions. For electron-deficient aryl halides, increase reaction temperature (100–120°C) to overcome activation barriers. Screen bases (e.g., K₂CO₃ vs. CsF) to modulate transmetalation rates. Compare yields and selectivity using GC-MS or -NMR integration of coupled products .
How can researchers differentiate this compound from isomeric contaminants (e.g., 3-Acetoxy derivatives)?
Basic Research Question
Use NOESY or ROESY NMR to confirm substitution pattern: irradiation of the acetate methyl group (δ 2.3 ppm) will show spatial proximity to aromatic protons in the para position. Alternatively, employ HPLC with a chiral stationary phase (e.g., Chiralpak IA) to resolve isomers based on retention times .
What are the mechanistic implications of pH-dependent fluorescence quenching in this compound-based sensors?
Advanced Research Question
Fluorescence quenching correlates with boronate formation at high pH. Design ratiometric sensors by conjugating the boronic acid to a fluorophore (e.g., dansyl). Measure emission intensity at two wavelengths (e.g., 340 nm and 510 nm) to create a pH-dependent calibration curve. Validate using stopped-flow kinetics to determine association constants () with diols like fructose .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
